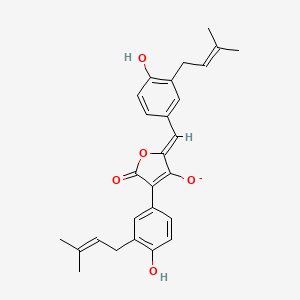

aspulvinone H(1-)

Description

Contextualization within the Aspulvinone Class of Natural Products

Aspulvinone H belongs to the aspulvinone family, a class of yellow pigments produced by various fungi. researchgate.netebi.ac.uk These compounds are classified as polyketides and share a characteristic core structure: a pulvinone (or tetronic acid) moiety, which consists of a 5-membered furanone ring linking two substituted aromatic rings. nih.gov The diversity within the aspulvinone class arises from different substitution patterns on the phenyl rings, particularly the presence and arrangement of prenyl groups. researchgate.netfrontiersin.org

The first members of this class were isolated from the fungus Aspergillus terreus, which remains a primary source for many aspulvinone derivatives. researchgate.netrsc.org Subsequent research has identified these metabolites in other fungal species, including endophytic fungi like Cladosporium sp.. figshare.comacs.org The aspulvinone family is noted for a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antioxidant, and antiviral properties. researchgate.netfrontiersin.orgrsc.org

| Compound Name | Fungal Source | Reference |

|---|---|---|

| Aspulvinone E | Aspergillus terreus, Aspergillus flavipes | nih.gov |

| Aspulvinone H | Aspergillus terreus, Cladosporium sp. | researchgate.netfrontiersin.orgfigshare.com |

| Aspulvinone O | Aspergillus terreus, Cladosporium sp. | nih.govfigshare.com |

| Aspulvinone R | Aspergillus flavipes, Cladosporium sp. | frontiersin.orgfigshare.com |

| Aspulvins A-H | Cladosporium sp. | figshare.comacs.org |

Significance of Aspulvinone H(1-) in Contemporary Chemical Biology Research

The significance of aspulvinone H(1-), and its parent compound aspulvinone H, in chemical biology stems from its distinct biological activities and its role as a molecular probe. A key research finding is its potent inhibitory effect on the enzyme α-glucosidase. frontiersin.org

In a 2021 study, aspulvinone H isolated from Aspergillus terreus ASM-1 demonstrated significant α-glucosidase inhibition with an IC₅₀ value of 4.6 µM. frontiersin.org This activity was notably stronger than that of other diprenylated aspulvinones tested in the same study, suggesting that the specific arrangement of linear prenyl groups is crucial for potent inhibition. frontiersin.org The inhibition of α-glucosidase is a key mechanism for controlling postprandial hyperglycemia, making inhibitors like aspulvinone H valuable tools for metabolic research.

| Compound | IC₅₀ (µM) |

|---|---|

| Aspulvinone V (1) | 2.2 |

| Aspulvinone W (2) | 44.3 |

| Aspulvinone X (3) | 32.5 |

| Aspulvinone H (4) | 4.6 |

| Aspulvinone J-CR (5) | 42.7 |

| Aspulvinone R (6) | 10.8 |

| Acarbose (Positive Control) | 212.4 |

Beyond this specific activity, aspulvinone H has been included in broader screenings of natural product libraries. For instance, it was among a series of aspulvinone analogues evaluated for inhibitory activity against the main protease (Mpro) of SARS-CoV-2 and for anti-inflammatory effects. figshare.comacs.orgresearchgate.net Although it was not the most potent candidate in that particular study, its inclusion highlights its role in the continuing search for new bioactive scaffolds from nature. acs.org

Furthermore, the biosynthesis of aspulvinones is an area of active research. Studies have revealed that aspulvinone E, a related compound, is produced by an unusual NRPS-like enzyme and serves as a key precursor to fungal melanin (B1238610) in A. terreus, conferring protection against environmental stress. rsc.orgresearchgate.net The biosynthetic pathway of aspulvinone H is also understood to involve an NRPS-like enzyme. nih.gov This positions aspulvinone H and its relatives as important molecules in understanding fungal secondary metabolism and its ecological roles. The unique structure and diverse bioactivities of the aspulvinone class have also motivated synthetic chemists to develop new methods for their total synthesis, including that of aspulvinone H. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H27O5- |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

(2Z)-4-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]-5-oxofuran-3-olate |

InChI |

InChI=1S/C27H28O5/c1-16(2)5-8-19-13-18(7-11-22(19)28)14-24-26(30)25(27(31)32-24)21-10-12-23(29)20(15-21)9-6-17(3)4/h5-7,10-15,28-30H,8-9H2,1-4H3/p-1/b24-14- |

InChI Key |

LFDYHAWYVIBCDT-OYKKKHCWSA-M |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)/C=C\2/C(=C(C(=O)O2)C3=CC(=C(C=C3)O)CC=C(C)C)[O-])O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C=C2C(=C(C(=O)O2)C3=CC(=C(C=C3)O)CC=C(C)C)[O-])O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation of Aspulvinone H and Analogues

Fermentation Optimization and Metabolite Extraction

To maximize the yield of aspulvinone H, researchers often optimize the fermentation conditions. This can involve adjusting parameters such as the composition of the culture medium, pH, temperature, and incubation time. innovareacademics.injabonline.in For instance, in the case of Aspergillus flavipes MM2, large-scale fermentation was carried out in a Czapek-Dox medium for 10 days at 28°C. nih.gov Following fermentation, the fungal mycelium and the culture filtrate are separated. The metabolites are then extracted from both the mycelial mass and the filtrate, typically using organic solvents like methanol (B129727) or ethyl acetate. researchgate.netnih.govmdpi.com

Detection in Aspergillus flavipes

Chromatographic Separation Techniques (e.g., HPLC-DAD-UV, Silica (B1680970) Gel Column Chromatography)

Chromatography is the cornerstone for the purification of natural products like aspulvinone H. nih.gov A multi-step chromatographic process is often employed to isolate the compound from the crude extract.

Silica Gel Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. nih.gov The extract is loaded onto a column packed with silica gel, and different compounds are separated based on their polarity by eluting with a gradient of solvents. nih.gov

Size Exclusion Chromatography: Techniques like Sephadex LH-20 chromatography are used to separate compounds based on their molecular size. nih.govmdpi.com This method was utilized in the purification of aspulvinone H from the culture filtrate extract of A. flavipes MM2. d-nb.infonih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique crucial for the final purification of aspulvinone H. ijsrtjournal.com Reverse-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent system. mdpi.come-nps.or.kr The use of a Diode Array Detector (DAD) or a UV detector allows for the monitoring and collection of the desired compound. e-nps.or.kr HPLC-guided isolation was instrumental in obtaining pure aspulvinone H from the fermentation of Aspergillus terreus ASM-1. frontiersin.orgresearchgate.net

The general workflow for the isolation and purification of Aspulvinone H can be summarized as follows:

| Step | Technique | Purpose | Reference(s) |

|---|---|---|---|

| 1 | Large-Scale Fermentation | Production of fungal biomass and metabolites. | nih.gov |

| 2 | Extraction | Extraction of secondary metabolites from fungal broth and mycelium using organic solvents. | researchgate.netnih.gov |

| 3 | Initial Fractionation | Separation of the crude extract into fractions using Silica Gel Column Chromatography. | nih.gov |

| 4 | Further Purification | Additional separation of fractions using techniques like Sephadex LH-20. | d-nb.infonih.gov |

Structural Elucidation and Characterization of Aspulvinone H and Derivatives

Advanced Spectroscopic Analysis

Spectroscopic analysis forms the cornerstone for elucidating the planar structure and stereochemical details of aspulvinone compounds. Techniques such as mass spectrometry, nuclear magnetic resonance, and circular dichroism are indispensable in this process. nih.govresearchgate.netresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is fundamental in determining the elemental composition of a molecule by providing a highly accurate mass measurement. For aspulvinone H, HRESIMS data established its molecular formula as C₂₇H₂₈O₅, which corresponds to a calculated mass of 432 Daltons and indicates 14 degrees of unsaturation. frontiersin.orgd-nb.info This foundational data is crucial for all subsequent structural analysis.

This technique is also vital for identifying new derivatives by comparing their molecular formulas to that of known compounds like aspulvinone H. frontiersin.org For instance, the related compound aspulvinone W was found to have a molecular formula of C₂₇H₂₈O₆ based on an HRESIMS peak at m/z 449.1963 [M+H]⁺. nih.govfrontiersin.org This revealed the addition of one oxygen atom compared to aspulvinone H, providing the first clue to its structural modification. frontiersin.org

| Compound | Molecular Formula | Measured m/z [M+H]⁺ | Calculated m/z [M+H]⁺ | Source |

|---|---|---|---|---|

| Aspulvinone H | C₂₇H₂₈O₅ | Not specified | Not specified | frontiersin.orgd-nb.info |

| Aspulvinone V | C₃₂H₃₄O₅ | 499.2480 | 499.2484 | nih.govfrontiersin.org |

| Aspulvinone W | C₂₇H₂₈O₆ | 449.1963 | 449.1964 | nih.govfrontiersin.org |

| Aspulvinone X | C₂₇H₂₈O₆ | 449.1958 | 449.1964 | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) experiments, is essential for determining the precise atomic connectivity of the aspulvinone framework. researchgate.netmit.edu The structure of aspulvinone H was definitively confirmed by comparing its NMR data with established literature values. frontiersin.org

The ¹H NMR spectrum of aspulvinone H reveals characteristic signals corresponding to two asymmetrically tri-substituted aromatic rings, a singlet methine proton at δ 6.22, and signals for two prenyl groups. d-nb.info Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are then used to piece together the molecular structure. researchgate.net COSY correlations establish proton-proton couplings within spin systems, while HMBC correlations reveal long-range (2-3 bond) couplings between protons and carbons, allowing for the assembly of the complete carbon skeleton and the placement of substituents. researchgate.net

| Structural Feature | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) | 2D NMR Evidence | Source |

|---|---|---|---|---|

| Two Aromatic Rings | δ 6.73 - 7.81 (multiple doublets) | - | COSY and HMBC correlations establish substitution patterns. | d-nb.info |

| Butenolide Methine | δ 6.22 (singlet) | - | HMBC correlations link this proton to carbonyls and aromatic rings. | d-nb.info |

| Two Prenyl Groups | δ 5.36 (olefinic H), δ 3.00 - 3.40 (methylenes), δ 1.75 (methyls) | - | COSY correlations confirm the prenyl spin systems. HMBC links them to the aromatic rings. | d-nb.info |

While aspulvinone H is an achiral molecule and thus does not possess an absolute configuration, many of its derivatives are chiral. Electronic Circular Dichroism (ECD) is a powerful technique used to determine the absolute stereochemistry of these chiral derivatives. nih.govfrontiersin.orgnih.gov This method is particularly useful for complex molecules where other methods may not be definitive. nih.gov

The absolute configurations of the chiral centers in aspulvinone derivatives, such as aspulvinone W, aspulvinone X, and aspulvinone T, have been successfully assigned using ECD. nih.govresearchgate.netfrontiersin.org The process involves comparing the experimental ECD spectrum of the new compound with that of a related compound of known configuration or with spectra generated through quantum chemical calculations. researchgate.netnih.gov For example, the R configuration at the C-2' position in aspulvinones W and X was determined because their experimental ECD spectra, which showed a negative Cotton effect around 350 nm, were consistent with that of a known trans-isomer with a confirmed R configuration. frontiersin.org This demonstrates the utility of ECD in assigning stereochemistry within the broader aspulvinone class. frontiersin.orgfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Comparative Structural Analysis with Known Aspulvinone Frameworks

The characterization of new aspulvinone derivatives heavily relies on detailed comparison with the well-established structure of aspulvinone H. nih.govrsc.org When new analogs are isolated, their spectroscopic data (HRESIMS and NMR) are meticulously analyzed against those of aspulvinone H to pinpoint structural differences. frontiersin.org

| Feature | Aspulvinone H | Aspulvinone W | Source |

|---|---|---|---|

| Molecular Formula | C₂₇H₂₈O₅ | C₂₇H₂₈O₆ | frontiersin.org |

| Key Structural Moiety | Furan ring | Hydroperoxylated dihydrofuran ring | frontiersin.org |

| ¹³C NMR at C-2' | sp² carbon | δC 91.1 (sp³ methine) | frontiersin.org |

| ¹³C NMR at C-3' | sp² carbon | δC 72.4 (sp³ quaternary carbon) | frontiersin.org |

X-ray Crystallographic Analysis for Complex Structure Determination

For complex molecular structures, X-ray crystallography provides the most definitive and unambiguous proof of structure and stereochemistry. researchgate.netnih.gov This technique was instrumental in the history of the aspulvinone class. rsc.org Early structural assignments for "unsymmetrically" substituted aspulvinones were revised based on the X-ray crystallographic analysis of a key derivative. rsc.org

The crystal structure of aspulvinone G, a closely related analog, was determined by X-ray diffraction, which provided incontrovertible evidence of its constitution. rsc.org This single analysis allowed researchers to correctly establish the structures of other related metabolites, including aspulvinone H, through comparative spectroscopic data. rsc.org This highlights how X-ray analysis of one member of a chemical family can anchor the structural assignments for the entire class. More broadly, X-ray crystallography has been used to resolve the molecular detail of other members of the aspulvinone family, confirming its importance in the study of these fungal metabolites. researchgate.netnih.gov

Biosynthetic Pathways and Regulation of Aspulvinones

Elucidation of NRPS-like Biosynthetic Pathways for Aspulvinone H

The biosynthesis of the aspulvinone core structure is orchestrated by non-ribosomal peptide synthetase (NRPS)-like enzymes. nih.govscispace.com In Aspergillus terreus, two distinct NRPS-like genes, apvA and atmelA, have been identified to be responsible for the synthesis of the initial precursor, aspulvinone E. nih.govosti.gov While both enzymes produce the same compound, they operate in different cellular locations and their products are channeled into separate metabolic pathways. nih.gov

Heterologous expression of apvA in a host organism leads to the accumulation of aspulvinone E, confirming its role as the core enzyme in the aspulvinone biosynthetic pathway. nih.gov Similarly, expression of atmelA also yields aspulvinone E. nih.gov However, genetic studies have shown that apvA is specifically involved in the production of various aspulvinone derivatives, while atmelA contributes to the formation of a brown conidial pigment. nih.gov Deletion of apvA eliminates aspulvinone production but does not affect the conidial pigmentation. nih.gov Conversely, deleting atmelA results in albino conidia while aspulvinone synthesis remains intact. nih.gov

This spatial separation is attributed to the tissue-specific expression of these genes, with apvA being active in the hyphae and atmelA in the conidia. nih.govosti.gov The precursor for this pathway, p-hydroxyphenylpyruvate (HPP), is derived from the shikimate pathway. nih.gov

Investigation of Enzymatic Prenylation Activity

Following the formation of the aspulvinone E core, the next critical step is prenylation, a reaction that adds isoprenoid moieties to the aromatic rings. ontosight.ai This process is catalyzed by prenyltransferases. In the biosynthesis of aspulvinone H, a key enzyme is aspulvinone dimethylallyltransferase. enzyme-database.orgnih.gov This enzyme facilitates the transfer of two dimethylallyl groups from dimethylallyl pyrophosphate (DMAPP) to aspulvinone E, resulting in the formation of aspulvinone H. enzyme-database.orgnih.gov

The reaction can be summarized as: 2 prenyl diphosphate (B83284) + aspulvinone E → 2 diphosphate + aspulvinone H enzyme-database.orggenome.jp

Studies have shown that this enzyme can also utilize aspulvinone G, a hydroxylated derivative of aspulvinone E, as a substrate. enzyme-database.orgnih.govgenome.jp The enzyme responsible for this dual prenylation in A. terreus has been identified and purified. nih.gov It has a molecular weight estimated to be between 240,000 and 270,000 and is likely a hexameric protein. nih.gov The optimal pH for its activity is 7.0, and it does not require any metal ions for activation. nih.gov

Interestingly, a single trans-prenyltransferase, named AbpB, has been found to be responsible for the prenylation of both aspulvinones and another class of secondary metabolites called butyrolactones. nih.govosti.gov This demonstrates the versatility of some tailoring enzymes in expanding the chemical diversity of an organism's metabolome. nih.gov Another aromatic prenyltransferase, Ptf, was investigated but found not to be involved in the prenylation of aspulvinone E. uniprot.orgnih.gov

Table 1: Key Enzymes in Aspulvinone H Biosynthesis

| Enzyme | Gene | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| NRPS-like enzyme | apvA | Synthesis of aspulvinone core | p-hydroxyphenylpyruvate | Aspulvinone E |

| NRPS-like enzyme | atmelA | Synthesis of aspulvinone core for melanin (B1238610) | p-hydroxyphenylpyruvate | Aspulvinone E |

| Aspulvinone dimethylallyltransferase | Not specified | Dual prenylation | Aspulvinone E, DMAPP | Aspulvinone H |

Genetic and Transcriptomic Approaches to Unraveling Metabolic Regulation

Genetic and transcriptomic analyses have provided significant insights into the regulation of aspulvinone biosynthesis. The spatial regulation of the two NRPS-like genes, apvA and atmelA, is a key control point. nih.gov The promoters of these genes drive their expression in different fungal tissues—hyphae for apvA and conidia for atmelA. nih.govosti.gov This differential expression ensures that the common precursor, aspulvinone E, is directed into two distinct pathways, leading to either aspulvinone derivatives or melanin. nih.govosti.gov

Transcriptional analysis has revealed that the expression of apvA, btyA (the core gene for butyrolactone biosynthesis), and the prenyltransferase gene abpB are co-regulated. nih.gov This coordinated expression is logical given that their products are part of interconnected metabolic pathways. nih.gov

Impact of Mutagenesis Strategies on Aspulvinone Production

Mutagenesis is a powerful tool for both elucidating biosynthetic pathways and improving the production of desired metabolites. mdpi.comd-nb.info Targeted gene knockout has been instrumental in identifying the specific functions of genes in the aspulvinone pathway. scispace.comfrontiersin.orgnih.gov For instance, the individual deletion of the NRPS-like genes apvA and atmelA definitively established their distinct roles in aspulvinone and melanin biosynthesis, respectively. nih.gov Similarly, creating a library of NRPS-like gene deletion mutants in A. terreus allowed researchers to link the apvA gene to the production of the aspulvinone core. scispace.comfrontiersin.org

Chemical mutagenesis has also been successfully employed to enhance the production of aspulvinones. nih.govfrontiersin.org In one study, treating Aspergillus terreus ML-44 with the chemical mutagen diethyl sulfate (B86663) (DES) led to the selection of a mutant strain, ASM-1. nih.govfrontiersin.org This mutant exhibited a different colony morphology and, upon analysis of its fermentation products, was found to produce a series of prenylated aspulvinones, including aspulvinone H, as well as new derivatives. nih.govfrontiersin.org This approach not only increased the yield of known compounds but also led to the discovery of novel structures. nih.govfrontiersin.org The success of such random mutagenesis strategies highlights the potential for activating otherwise silent or low-expressed metabolic pathways. frontiersin.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Aspulvinone A |

| Aspulvinone B |

| Aspulvinone C |

| Aspulvinone D |

| Aspulvinone E |

| Aspulvinone F |

| Aspulvinone G |

| Aspulvinone H |

| Aspulvinone I |

| Aspulvinone J |

| Aspulvinone J-CR |

| Aspulvinone O |

| Aspulvinone P |

| Aspulvinone Q |

| Aspulvinone R |

| Aspulvinone V |

| Aspulvinone X |

| Butyrolactone I |

| Butyrolactone II |

| p-hydroxyphenylpyruvate (HPP) |

| Dimethylallyl pyrophosphate (DMAPP) |

| Acarbose |

| Miglitol |

| Voglibose |

| (+)-asperteretone B |

| (+)-3′,3′-di-(dimethylallyl)-butyrolactone II |

| Vulpinic acid |

Synthetic Methodologies and Chemical Derivatization of Aspulvinones

Overview of Historic and Current Synthetic Approaches

The synthesis of aspulvinones has been approached through various chemical strategies, which can be broadly categorized into three main routes: those employing noble metal catalysis, those utilizing harsh reaction conditions, and more contemporary modular approaches. These methods have evolved over time, aiming for greater efficiency, milder conditions, and broader substrate applicability.

Noble Metal Catalysis

Early and some current synthetic strategies for constructing the aspulvinone skeleton have utilized noble metal-catalyzed cross-coupling reactions. These methods, such as Suzuki-Miyaura and Stille couplings, are powerful tools for forming the crucial carbon-carbon bonds that define the aspulvinone core. However, a significant drawback of these approaches is the high cost and limited availability of the noble metal catalysts, such as palladium and tin reagents. rsc.org These factors can make large-scale synthesis challenging and less economically viable. rsc.org

Methodologies Employing Harsh Reaction Conditions

Another class of synthetic methods for aspulvinones involves the use of harsh reaction conditions. A notable example is the use of organolithium reagents, which necessitate extremely low temperatures, typically around -78 °C, and the use of the Schlenk technique for handling air- and moisture-sensitive reagents. rsc.orgrsc.org While effective in certain contexts, these conditions can be difficult to manage in standard laboratory settings and are not easily scalable for industrial production. rsc.org In the synthesis of aspulvinone H, a specific challenge arose during the deprotection of a methyl ether precursor using boron tribromide (BBr₃), a harsh Lewis acid. This step unexpectedly led to the cyclization of the prenyl side chain with the adjacent phenol (B47542) group, resulting in the formation of aspulvinone A instead of the desired aspulvinone H. rsc.orgnih.gov

Modern Modular Synthetic Strategies

In response to the limitations of earlier methods, modern synthetic efforts have focused on developing more efficient, milder, and modular strategies for the synthesis of aspulvinones. These approaches offer greater flexibility and control over the final molecular structure.

Vinylogous Aldol (B89426) Condensation of Substituted Tetronic Acids with Aldehydes

A highly successful and versatile modern approach to the synthesis of aspulvinones, including the precursor to aspulvinone H, is the vinylogous aldol condensation of a substituted tetronic acid with an appropriate aldehyde. nih.govrsc.orgresearchgate.net This method is valued for its mild reaction conditions, high yields, and broad tolerance of different functional groups on the starting materials. nih.govresearchgate.net The reaction typically involves a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the condensation. rsc.orgnih.gov

A critical aspect of the synthesis of aspulvinones is the control of the stereochemistry of the exocyclic double bond, which can exist as either the Z or E isomer. In the vinylogous aldol condensation, the choice of reaction solvent has been found to be a key factor in determining the isomeric outcome. The use of acetonitrile (B52724) (MeCN) as a solvent predominantly leads to the formation of the Z-configured product. rsc.orgnih.govrsc.org Conversely, conducting the reaction in isopropanol (B130326) (i-PrOH) can yield a mixture of both Z and E isomers, which can then be separated using techniques such as High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net This level of control is crucial for the synthesis of specific, naturally occurring aspulvinones which often exist as a single isomer.

The solvent has a profound impact on the outcome of the vinylogous aldol condensation for aspulvinone synthesis. A study optimizing the reaction between a protected tetronic acid and a benzaldehyde (B42025) derivative highlighted these effects. rsc.orgnih.gov

| Solvent | Base | Temperature (°C) | Yield (%) | Product Configuration |

| MeCN | DBU | 65 | 70 | Z isomer |

| THF | DBU | 65 | 62 | Z isomer |

| DCM | DBU | 65 | 55 | Z isomer |

| MeOH | DBU | 65 | 65 | Methylated product |

| EtOH | DBU | 65 | 68 | Ethylated product |

| i-PrOH | DBU | 65 | 63 | Z/E mixture (1.7:1) |

Data sourced from optimization studies on aspulvinone synthesis. rsc.orgnih.gov

As the table demonstrates, acetonitrile (MeCN) provided the best yield for the desired Z-isomer. rsc.orgnih.gov Solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) also produced the Z-isomer but in lower yields. rsc.orgnih.gov Interestingly, when the reaction was carried out in methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), an alkoxy exchange occurred, leading to the formation of methylated or ethylated products, respectively. rsc.orgnih.govresearchgate.net The use of isopropanol (i-PrOH) was unique in its ability to produce a separable mixture of Z and E isomers. nih.govresearchgate.net

Influence of Reaction Solvents (e.g., MeCN, MeOH, EtOH, i-PrOH)

Strategic Deprotection Methods and Management of Side Reactions (e.g., Prenyl Chain Cyclization)

The final step in the synthesis of many natural aspulvinones, including aspulvinone H, involves the deprotection of protecting groups, typically benzyl (B1604629) or methyl ethers on the phenolic hydroxyl groups. rsc.org The choice of deprotection strategy is critical to avoid undesirable side reactions, most notably the cyclization of prenyl chains.

A common method for cleaving benzyl ethers is catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H₂). rsc.org While effective for many aspulvinone precursors, this method can lead to the partial or complete hydrogenation of the prenyl group's double bond, which is an undesired side reaction. rsc.org

An alternative and significant challenge arises during the deprotection of methyl ethers, especially in the presence of a prenyl group on the aromatic ring, as is the case for the synthesis of aspulvinone H. The use of strong Lewis acids like boron tribromide (BBr₃) for demethylation can trigger an intramolecular cyclization between the prenyl chain and the adjacent newly formed phenol group. rsc.orgresearchgate.net This side reaction leads to the formation of a cyclic ether, resulting in a different aspulvinone, such as aspulvinone A, instead of the desired product. rsc.orgresearchgate.net

To circumvent these issues, alternative deprotection reagents have been explored. Boron trichloride (B1173362) (BCl₃) in the presence of a bulky amine like dicyclohexylmethylamine (Cy₂NMe) has been successfully employed for the deprotection of methyl ethers in the synthesis of aspulvinone B without causing prenyl chain cyclization. rsc.org This highlights the importance of selecting appropriate reagents and conditions to manage these competing reactions and achieve the desired natural product. rsc.org

Alternative Synthetic Routes

Beyond the more common synthetic strategies, alternative routes have been developed for the synthesis of aspulvinones, offering different approaches to construct the core structure and introduce the required functionalities.

Heck Coupling, Transesterification, and Dieckmann Condensation

A powerful strategy for the synthesis of pulvinones, the parent structures of aspulvinones, involves a sequence of Heck coupling, transesterification, and Dieckmann condensation. researchgate.netthieme-connect.com This methodology was successfully applied to the total synthesis of several naturally occurring aspulvinones, including aspulvinone H. researchgate.netthieme-connect.come-bookshelf.de

The key steps in this approach are:

Phosphine-free Heck Alkenylation : This reaction is used to couple iodoarenes with trifluoroethyl 2-acetoxyacrylate, stereoselectively forming (Z)-2-acetoxycinnamates. researchgate.netthieme-connect.com

Deacetylation and Acylation (Transesterification) : The resulting cinnamates are deacetylated and then acylated with arylacetic acids to yield (Z)-2-(arylacetoxy)cinnamates. researchgate.netthieme-connect.com

Dieckmann Condensation : These diesters are excellent substrates for an intramolecular Dieckmann condensation mediated by a base like potassium tert-butoxide, which furnishes the Z-configured pulvinone core. researchgate.netthieme-connect.com

This route allows for the modular assembly of the aspulvinone skeleton, where the aryl groups are introduced prior to the formation of the tetronic acid ring. wiley-vch.de The final step to obtain aspulvinone H would be the cleavage of the aryl ether protecting groups. researchgate.netthieme-connect.com

Utilization of Dually Protected-Activated Synthons (e.g., 1,3-Dioxolane-2,4-diones)

A novel and efficient two-step methodology for accessing pulvinone derivatives utilizes 1,3-dioxolane-2,4-diones as dually protected-activated synthons of α-hydroxy acids. researchgate.neteie.grx-mol.com These synthons, also known as oxazolidine-2,4-diones (OCAs), provide a reactive platform for constructing the aspulvinone framework. researchgate.netlookchem.com

The synthesis proceeds via a tandem C-acylation-cyclization process under mild conditions. researchgate.neteie.gr The 1,3-dioxolane-2,4-dione, bearing a suitable substituent, reacts with an arylacetic acid derivative in the presence of a base. This leads to the formation of the tetronic acid ring and the introduction of the desired aryl groups in a convergent manner. eie.gr This method is noted for its good yields and the use of mild reaction conditions. researchgate.neteie.gr

Ortho-Selective Iodine-Magnesium Exchange Followed by Prenylation

To introduce the characteristic prenyl groups onto the aromatic rings of aspulvinones, an ortho-selective iodine-magnesium exchange reaction followed by prenylation has been developed. researchgate.netthieme-connect.com This method is particularly useful for the synthesis of aspulvinone H, which contains two prenyl groups.

Biological Activities and Molecular Mechanisms of Aspulvinone H 1 and Analogues

Enzyme Inhibition Studies

Aspulvinone H has been the subject of various enzyme inhibition studies, revealing its potential as a modulator of key enzymatic pathways. Research has primarily focused on its effects on α-glucosidase and glutamic oxaloacetate transaminase 1 (GOT1), highlighting its potential roles in metabolic regulation.

Alpha-Glucosidase (α-Glucosidase) Inhibition

Aspulvinone H has been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.govresearchgate.netfrontiersin.org Isolated from Aspergillus terreus ASM-1, it demonstrated significant inhibitory activity against α-glucosidase with a half-maximal inhibitory concentration (IC₅₀) value of 4.6 µM. nih.govresearchgate.netfrontiersin.org

Enzyme kinetic studies have been performed to elucidate the mechanism by which aspulvinone H inhibits α-glucosidase. The analysis revealed that aspulvinone H functions as a mixed-type inhibitor. nih.govresearchgate.netfrontiersin.org This mode of inhibition suggests that aspulvinone H can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process at multiple points. Thermodynamic analysis of the interaction between aspulvinone H and α-glucosidase indicated that the binding is a spontaneous, exothermic reaction primarily driven by hydrophobic forces. nih.govresearchgate.net

Further investigation into the interaction between aspulvinone H and α-glucosidase has shown that the compound induces conformational changes in the enzyme. nih.govresearchgate.net Fluorescence quenching analysis demonstrated that aspulvinone H interacts with the endogenous fluorophores (aromatic amino acid residues like tryptophan and tyrosine) of α-glucosidase, causing a decrease in fluorescence intensity in a concentration-dependent manner. nih.govmdpi.com This quenching indicates the formation of an aspulvinone H-α-glucosidase complex. nih.govnih.gov

Circular dichroism (CD) spectroscopy further confirmed these structural alterations. nih.govresearchgate.net The presence of aspulvinone H led to a decrease in the α-helix content of the enzyme. researchgate.net This transformation from α-helical structures to other conformations signifies a partial unfolding of the enzyme's secondary structure, which can disrupt hydrogen bonding networks. researchgate.net Such changes may hinder the substrate from accessing the active site or disrupt the formation of the active center, ultimately leading to the enzyme's inactivation. researchgate.net

| Technique | Observation | Inferred Mechanism |

|---|---|---|

| Fluorescence Quenching | Concentration-dependent quenching of intrinsic fluorescence. nih.gov | Formation of a complex between aspulvinone H and the enzyme. nih.govnih.gov |

| Circular Dichroism (CD) | Decrease in α-helix content of the enzyme. researchgate.net | Inducement of conformational changes, partial unfolding of the enzyme structure. researchgate.net |

Studies on aspulvinone H and its analogues isolated from Aspergillus terreus have provided insights into their structure-activity relationships concerning α-glucosidase inhibition. nih.gov A comparison between aspulvinone H (referred to as compound 4 in the study), aspulvinone V (compound 1), aspulvinone J-CR (compound 5), and aspulvinone R (compound 6) revealed significant differences in their inhibitory potency. Aspulvinone V (IC₅₀ = 2.2 µM) and aspulvinone H (IC₅₀ = 4.6 µM) were the most potent inhibitors in the series, while other analogues showed weaker activity. nih.govresearchgate.net This suggests that specific structural features of aspulvinone H and V are crucial for their strong inhibitory effects on α-glucosidase.

Inducement of Enzyme Conformational Changes

Glutamic Oxaloacetate Transaminase 1 (GOT1) Inhibition

Aspulvinone H has been discovered to be a natural and potent inhibitor of glutamic oxaloacetate transaminase 1 (GOT1), an enzyme that plays a critical role in the metabolism of pancreatic ductal adenocarcinoma (PDAC) cells. medkoo.commdpi.comnih.gov In in-vitro assays, aspulvinone H demonstrated significant GOT1-inhibitory activity with an IC₅₀ value of 5.91 ± 0.04 µM. mdpi.comnih.gov This inhibition is considered a promising strategy for cancer therapy, as PDAC cells are highly dependent on GOT1-mediated glutamine metabolism to maintain their redox balance. mdpi.comnih.gov

The mechanism of GOT1 inhibition by aspulvinone H involves direct competition at the enzyme's active site. mdpi.comnih.gov X-ray crystallography studies of the GOT1-aspulvinone H complex revealed that aspulvinone H binds to the active site, where it acts as a competitor to the enzyme's cofactor, pyridoxal (B1214274) 5-phosphate (PLP). nih.gov This competitive binding prevents the enzyme from carrying out its normal function. mdpi.comnih.gov

GOT1 is a key enzyme in a non-canonical glutamine metabolic pathway that is crucial for PDAC cell survival. mdpi.comwjgnet.com In this pathway, glutamine-derived aspartate is converted by GOT1 into oxaloacetate (OAA) in the cytoplasm. mdpi.comwjgnet.com OAA is subsequently converted to malate (B86768) and then pyruvate, a series of reactions that generates NADPH. mdpi.com This NADPH is vital for maintaining the cellular redox state and mitigating oxidative stress. mdpi.comwjgnet.com

By inhibiting GOT1, aspulvinone H effectively suppresses this glutamine metabolism pathway. mdpi.comnih.gov Treatment with aspulvinone H leads to a reduction in the downstream metabolites OAA and malate, accompanied by a corresponding increase in the substrate, aspartate. mdpi.comnih.gov Consequently, the NADPH/NADP⁺ ratio within the cancer cells is significantly decreased. mdpi.comnih.gov This disruption of redox homeostasis makes the PDAC cells vulnerable to oxidative stress, ultimately inhibiting their proliferation. medkoo.commdpi.comnih.gov An analogue, aspulvinone O, has also been shown to inhibit GOT1 and suppress glutamine metabolism in a similar manner. wjgnet.commedchemexpress.comnih.gov

| Metabolite/Ratio | Effect of Aspulvinone H Treatment | Reference |

|---|---|---|

| Oxaloacetate (OAA) | Reduced | mdpi.comnih.gov |

| Malate | Reduced | mdpi.comnih.gov |

| Aspartate | Increased | mdpi.comnih.gov |

| NADPH/NADP⁺ Ratio | Decreased | mdpi.comnih.gov |

Table of Compound Names

| Name Mentioned in Article | Chemical Name/Identifier |

| Aspulvinone H | 3-[[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]methylene]-4-hydroxy-5-(4-hydroxyphenyl)-2(5H)-furanone |

| Acarbose | (2R,3R,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-methoxycyclohexyl (2R,3R,4S,5S,6R)-5-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-carboxylate |

| Aspulvinone V | Not specified in sources |

| Aspulvinone J-CR | Not specified in sources |

| Aspulvinone R | Not specified in sources |

| Aspulvinone O | 3-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]methylene]-2(5H)-furanone nih.gov |

| Pyridoxal 5-phosphate | (4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl phosphate |

| Oxaloacetate | 2-oxobutanedioic acid |

| Malate | 2-hydroxybutanedioic acid |

| Aspartate | (2S)-2-aminobutanedioic acid |

| Pyruvate | 2-oxopropanoic acid |

Competitive Binding with Co-factors (e.g., Pyrido-aldehyde 5-phosphate)ijpsr.com

Aspulvinone H has been identified as an inhibitor of glutamic oxaloacetate transaminase 1 (GOT1), an enzyme implicated in the metabolic pathways of pancreatic ductal adenocarcinoma (PDAC). nih.gov Research into the mechanism of this inhibition has revealed that aspulvinone H engages in competitive binding with the cofactor pyridoxal 5'-phosphate (PLP) at the active site of the GOT1 enzyme. nih.gov

The crystal structure of the GOT1-aspulvinone H complex has provided significant insight into this interaction. It demonstrates that aspulvinone H occupies the same binding pocket as PLP, thereby preventing the cofactor from binding and rendering the enzyme inactive. nih.gov This discovery is particularly noteworthy as it represents the first reported complex structure of GOT1 with an inhibitor, offering a molecular basis for the observed inhibitory activity. nih.gov The competitive nature of this binding suggests that the structural similarities between aspulvinone H and pyridoxal 5'-phosphate are sufficient to allow it to effectively compete for the active site.

Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro and PLpro)nih.govresearchgate.netmdpi.comacs.orgacs.orgresearchgate.net

Aspulvinone analogues have emerged as a subject of interest for their potential to inhibit key proteases of the SARS-CoV-2 virus, the causative agent of COVID-19. researchgate.netnih.gov Specifically, these compounds have been investigated for their activity against the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), both of which are crucial for the replication and transcription of the virus. rsc.orgrsc.org

Studies have shown that various aspulvinone analogues can inhibit SARS-CoV-2 Mpro and PLpro to differing degrees. nih.govrsc.org For instance, a number of aspulvinone analogues, including newly identified aspulvins, demonstrated inhibitory activity against SARS-CoV-2 Mpro at a concentration of 10 μM. researchgate.netnih.gov This has led to the suggestion that certain aspulvinone analogues could be promising candidates for the development of treatments for COVID-19, not only by inhibiting viral replication but also by potentially mitigating the associated inflammatory responses. researchgate.netnih.gov

Modes of Enzyme Inhibition (e.g., Competitive, Uncompetitive)researchgate.netresearchgate.net

Kinetic studies have revealed that aspulvinone analogues can inhibit SARS-CoV-2 proteases through different modes of action, including competitive and uncompetitive inhibition. researchgate.netrsc.org

Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for the active site of the enzyme. An example of this is the action of aspulvinone O against both SARS-CoV-2 Mpro and PLpro. researchgate.netrsc.org For competitive inhibitors, the maximum reaction rate (Vmax) remains unchanged, while the Michaelis constant (Km) increases, indicating a lower affinity of the enzyme for its substrate in the presence of the inhibitor. rsc.org

Uncompetitive Inhibition: This mode of inhibition occurs when the inhibitor binds to the enzyme-substrate complex, but not to the free enzyme. Aspulvinone E and a synthetic analogue designated as 49 have been shown to inhibit SARS-CoV-2 Mpro in an uncompetitive manner. researchgate.netrsc.org This is characterized by a decrease in both Vmax and Km. rsc.org

The diverse modes of inhibition observed for different aspulvinone analogues highlight the structural nuances that dictate their interaction with viral proteases.

Analog-Specific Inhibitory Potenciesresearchgate.netacs.orgacs.org

The inhibitory potency of aspulvinone analogues against SARS-CoV-2 proteases is highly dependent on their specific chemical structures. Research has demonstrated a range of inhibitory activities, with some analogues showing more significant potential than others. nih.govrsc.org

For example, in a study of various aspulvinone analogues, compounds 9 , 10 , and 12 (aspulvinones D, M, and R, respectively) were identified as having notable inhibitory effects on SARS-CoV-2 Mpro, with IC50 values of 10.3 ± 0.6 μM, 9.4 ± 0.6 μM, and 7.7 ± 0.6 μM, respectively. researchgate.netnih.gov Another compound, aspulvinone O, was found to possess dual inhibitory activity against both Mpro and PLpro, with IC50 values of 12.41 ± 2.40 μM and 21.34 ± 0.94 μM, respectively. rsc.org In contrast, aspulvinone E and analogue 49 showed inhibitory activity against Mpro with IC50 values of 39.93 ± 2.42 μM and 28.25 ± 2.37 μM. rsc.org

These findings underscore the importance of specific structural features in determining the inhibitory efficacy of aspulvinone analogues against viral proteases.

| Compound | Target Protease | IC50 (μM) |

|---|---|---|

| Aspulvinone D (9) | SARS-CoV-2 Mpro | 10.3 ± 0.6 |

| Aspulvinone M (10) | SARS-CoV-2 Mpro | 9.4 ± 0.6 |

| Aspulvinone R (12) | SARS-CoV-2 Mpro | 7.7 ± 0.6 |

| Aspulvinone O | SARS-CoV-2 Mpro | 12.41 ± 2.40 |

| SARS-CoV-2 PLpro | 21.34 ± 0.94 | |

| Aspulvinone E | SARS-CoV-2 Mpro | 39.93 ± 2.42 |

| Analogue 49 | SARS-CoV-2 Mpro | 28.25 ± 2.37 |

| Analogue 50 | SARS-CoV-2 PLpro | 17.43 ± 2.60 |

| Analogue 51 | SARS-CoV-2 PLpro | 23.05 ± 0.07 |

Viral Neuraminidase (NA) Inhibition (e.g., H1N1)acs.org

Certain aspulvinone compounds have demonstrated the ability to inhibit the neuraminidase (NA) of the influenza A (H1N1) virus. researchgate.netnih.govmdpi.com Neuraminidase is a crucial enzyme for the release of newly formed virus particles from infected cells, making it a key target for antiviral therapies. nih.gov

Specifically, isoaspulvinone E has been identified as an effective inhibitor of H1N1 viral neuraminidase. researchgate.netnih.gov In contrast, its isomer, aspulvinone E, did not show significant NA inhibitory activity, highlighting the importance of stereochemistry in this biological effect. researchgate.net

Stereochemical Factors Influencing Activityacs.org

The stereochemistry of aspulvinone analogues plays a critical role in their ability to inhibit viral neuraminidase. The difference in activity between isoaspulvinone E and aspulvinone E serves as a clear example of this principle. researchgate.net

Docking studies have been conducted to understand the molecular basis for this difference. These studies suggest that the E configuration of the double bond (Δ5(10)) in isoaspulvinone E is essential for its inhibitory activity against H1N1 neuraminidase. researchgate.net This specific spatial arrangement allows the molecule to fit effectively into the active site of the enzyme, leading to inhibition. The alternative stereochemistry of aspulvinone E likely results in a conformation that is less complementary to the enzyme's active site, thus diminishing its inhibitory potential. researchgate.net This underscores the precise structural requirements for effective neuraminidase inhibition by this class of compounds.

Aspulvinone Dimethylallyltransferase Inhibitionresearchgate.netnih.gov

Aspulvinone H is a product of the enzymatic reaction catalyzed by aspulvinone dimethylallyltransferase. journalspark.org This enzyme facilitates the transfer of two dimethylallyl groups from dimethylallyl diphosphate (B83284) to aspulvinone E, resulting in the formation of aspulvinone H and two molecules of diphosphate. journalspark.org

Given this biosynthetic relationship, there has been interest in the potential for compounds to inhibit this enzyme. Computational prediction tools have been used to screen for potential inhibitors of aspulvinone dimethylallyltransferase. ijpsr.comresearchgate.net For instance, certain pyrazolyl thiazine (B8601807) derivatives have been predicted to have a high probability of acting as inhibitors of this enzyme. ijpsr.com Additionally, molecular docking studies have suggested that the natural product mimosifoliol (B1245780) may effectively inhibit the aspulvinone dimethylallyltransferase enzyme, with a calculated binding affinity of -5.62 kcal/mol. mdpi.com These computational approaches provide a basis for the further experimental investigation of potential inhibitors of this enzyme.

Immunomodulatory and Anti-inflammatory Mechanisms

Recent research has highlighted the anti-inflammatory properties of aspulvinone analogues isolated from the endophytic fungus Cladosporium sp. 7951. researchgate.netresearchgate.netfrontiersin.org These compounds engage with several key pathways involved in the inflammatory response.

Inhibition of Lactate (B86563) Dehydrogenase (LDH) Release

A key indicator of cell damage and death (cytotoxicity) is the release of lactate dehydrogenase (LDH) from cells. Several aspulvinone analogues have demonstrated the ability to inhibit LDH release, indicating a cytoprotective effect under inflammatory conditions. In a study involving twelve aspulvinone analogues, most of the tested compounds inhibited LDH release with half-maximal inhibitory concentrations (IC₅₀) ranging from 0.7 to 7.4 μM. researchgate.netresearchgate.netfrontiersin.org This activity points to a significant anti-inflammatory potential by preserving cell membrane integrity. researchgate.netresearchgate.netfrontiersin.org

Inhibitory Activity of Aspulvinone Analogues on LDH Release

| Compound | IC₅₀ (μM) |

|---|---|

| Aspulvin A | 7.4 ± 0.9 |

| Aspulvin B | 6.2 ± 0.7 |

| Aspulvin E | 2.5 ± 0.3 |

| Aspulvin F | 3.1 ± 0.4 |

| Aspulvin G | 1.5 ± 0.2 |

| Aspulvin H | 4.6 ± 0.5 |

| Aspulvinone D | 1.2 ± 0.1 |

| Aspulvinone M | 0.7 ± 0.1 |

| Aspulvinone O | 1.9 ± 0.2 |

| Aspulvinone R | 1.0 ± 0.1 |

Data sourced from a study on aspulvinone analogues from Cladosporium sp. researchgate.netresearchgate.netfrontiersin.org

Modulation of Inflammasome Activation (e.g., NLRP3 Inflammasome)

The NLRP3 inflammasome is a multiprotein complex in the innate immune system that, when activated, triggers inflammatory responses, including the maturation of key cytokines. rsc.orgmdpi.com Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases. Certain aspulvinone analogues have been shown to modulate this pathway. Specifically, aspulvinone M was identified as a potent inhibitor of NLRP3 inflammasome activation, highlighting a direct mechanism for its anti-inflammatory effects. researchgate.netresearchgate.netfrontiersin.org

Impact on Caspase-1 Cleavage and IL-1β Maturation

The activation of the NLRP3 inflammasome leads to the activation of caspase-1, an enzyme that plays a crucial role in inflammation. Activated caspase-1 is responsible for the proteolytic cleavage of pro-interleukin-1β (pro-IL-1β) into its mature, active form, IL-1β, a potent pro-inflammatory cytokine. The anti-inflammatory activity of aspulvinone analogues extends to this critical step. Research demonstrated that aspulvinone M effectively inhibited the cleavage of caspase-1 and the subsequent maturation of IL-1β, thereby blocking the production of this key inflammatory mediator. researchgate.netresearchgate.netfrontiersin.org

Suppression of Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death that is dependent on caspase-1 and is characterized by cell swelling and plasma membrane rupture. This process is a key event in the response to microbial infections and sterile inflammatory triggers. The inhibition of upstream signals, such as NLRP3 inflammasome activation and caspase-1 cleavage, can suppress pyroptosis. In line with its other anti-inflammatory actions, aspulvinone M was found to potently suppress pyroptosis, further contributing to its ability to resolve inflammation. researchgate.netresearchgate.netfrontiersin.org

Antioxidant Activity (e.g., Anti-DPPH Radical Effects)

Aspulvinones as a class of compounds are recognized for their antioxidant properties. This activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where a compound's ability to donate a hydrogen atom and neutralize the stable DPPH radical is measured.

In a study investigating butenolide derivatives from the fungus Paecilomyces variotii, aspulvinone H was isolated and tested for its antioxidant capacity. researchgate.net The group of aspulvinones tested, including aspulvinone H, C, D, and O, exhibited significant DPPH radical scavenging activities, with IC₅₀ values ranging from 11.6 to 29.4 μM. researchgate.net This potency was notably stronger than that of butylated hydroxytoluene (BHT), a common synthetic antioxidant used as a positive control in the assay. researchgate.net The most active analogue in this group was aspulvinone O, which displayed an IC₅₀ value of 11.6 μM. researchgate.netresearchgate.net

DPPH Radical Scavenging Activity of Aspulvinones

| Compound/Group | IC₅₀ (μM) |

|---|---|

| Aspulvinones (H, C, D, O) | 11.6 - 29.4 |

| Butylated Hydroxytoluene (BHT) (Positive Control) | 117.7 |

Data sourced from a study on butenolide derivatives from Paecilomyces variotii. researchgate.net

Antimicrobial and Antifungal Properties

Aspulvinone H, a member of the aspulvinone family of compounds, has demonstrated notable antimicrobial properties. Research has identified its activity primarily against Gram-positive bacteria. Specifically, aspulvinone H, isolated from the marine sponge-derived fungus Aspergillus flavus KUFA1152, exhibited antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. researchgate.net

Studies on aspulvinone H and its analogues, such as aspulvinones B', R, and S, have provided further insight into their antimicrobial spectrum. These compounds have shown efficacy against several multidrug-resistant strains and have also been found to inhibit biofilm formation. researchgate.net For instance, both aspulvinone B' and H displayed a Minimum Inhibitory Concentration (MIC) value of 16 μg/mL against S. aureus. researchgate.net Their activity against E. faecalis was observed with MIC values ranging from 16 to 64 μg/mL. researchgate.net Comparatively, aspulvinones R and S showed more potent activity against all tested Gram-positive strains, with MICs ranging from 4 to 16 μg/mL. researchgate.net

The broader class of aspulvinones has been recognized for a variety of bioactivities, including antibacterial, antifungal, and antiviral effects. clinmedkaz.orgresearchgate.net These properties underscore the potential of aspulvinone H and its analogues as lead compounds for the development of new antimicrobial agents. dntb.gov.ua

Table 1: Minimum Inhibitory Concentration (MIC) of Aspulvinone H and Analogues Against Various Bacteria

| Compound | Bacterium | MIC (μg/mL) | Reference |

|---|---|---|---|

| Aspulvinone H | Staphylococcus aureus | 16 | researchgate.net |

| Aspulvinone H | Enterococcus faecalis | 16 - 64 | researchgate.net |

| Aspulvinone B' | Staphylococcus aureus | 16 | researchgate.net |

| Aspulvinone B' | Enterococcus faecalis | 16 - 64 | researchgate.net |

| Aspulvinone R | Staphylococcus aureus | 4 - 16 | researchgate.net |

| Aspulvinone R | Enterococcus faecalis | 4 - 16 | researchgate.net |

| Aspulvinone S | Staphylococcus aureus | 4 - 16 | researchgate.net |

| Aspulvinone S | Enterococcus faecalis | 4 - 16 | researchgate.net |

In Silico Prediction of Pharmacological Targets and Activity Spectra

Computational methods are increasingly employed to predict the biological activities and identify potential molecular targets of natural products, offering valuable insights into their mechanisms of action.

Computational Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations have been utilized to explore the antiviral potential of aspulvinone analogues. A computational study investigating inhibitors of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for many viruses, identified aspulvinone D as a promising candidate. plos.org Molecular docking studies revealed that aspulvinone D exhibited a strong binding affinity for the RdRp of the Ebola virus and HIV-1, with docking scores of -9.9 kcal/mol and -9.2 kcal/mol, respectively. plos.org Further molecular dynamics simulations confirmed the stability of the aspulvinone D-RdRp complex, suggesting its potential as a broad-spectrum antiviral agent. plos.org

In another study, molecular docking was used to investigate the binding of aspulvinone E to the active sites of various kinases. researchgate.net The results showed a promising binding affinity to the active sites of FLT3 and EGFR, which was subsequently confirmed by in vitro inhibitory activity. researchgate.net While these studies did not focus specifically on aspulvinone H, the findings for its close analogues, aspulvinone D and E, highlight the potential of this class of compounds to interact with and inhibit critical biological targets.

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity profile of a compound based on its structure. PASS analysis has been applied to aspulvinone analogues and related structures to forecast their potential pharmacological effects. researchgate.netresearchgate.net

One of the key activities predicted for compounds with a similar scaffold to aspulvinones is the inhibition of aspulvinone dimethylallyltransferase. ilmiyanjumanlar.uzmdpi.comijpsr.com This enzyme is responsible for the biosynthesis of aspulvinone H from aspulvinone E. ilmiyanjumanlar.uz The PASS analysis of certain synthetic compounds has also predicted antimicrobial and anti-inflammatory effects associated with the inhibition of aspulvinone dimethylallyltransferase. clinmedkaz.org These predictions align with the experimentally observed biological activities of aspulvinones, suggesting that PASS can be a valuable tool in guiding the biological evaluation of these compounds. researchgate.netclinmedkaz.org

SwissTargetPrediction Analysis for Protein Targets

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with known ligand-target data. This tool has been used to explore the potential targets of compounds structurally related to aspulvinones. researchgate.netnih.gov

In a study on newly synthesized piperidine (B6355638) derivatives, SwissTargetPrediction was used to identify likely protein targets, with the results suggesting a wide range of biological activities, including antimicrobial and anti-inflammatory effects, which are also characteristic of aspulvinone analogues. researchgate.netclinmedkaz.org Another study on the secondary metabolites from Aspergillus neoniveus, from which aspulvinone H has also been isolated, employed SwissTargetPrediction to identify potential macromolecular targets for other co-isolated compounds. nih.gov While direct SwissTargetPrediction results for aspulvinone H were not detailed in the reviewed literature, the application of this tool to analogous and co-occurring compounds underscores its utility in generating hypotheses about the molecular targets of natural products. The predicted targets for related compounds often include enzymes like kinases and proteases, as well as G-protein-coupled receptors and ion channels. clinmedkaz.org

Advanced Research Methodologies and Future Directions

Implementation of Omics Technologies for Comprehensive Biosynthetic Analysis

Modern "omics" technologies, including genomics, transcriptomics, and metabolomics, are pivotal in elucidating the biosynthetic pathways of natural products like aspulvinone H(1-). maxapress.comwur.nl These approaches provide a holistic view of the molecular processes within the producing organism, typically fungi of the genus Aspergillus. nih.govnih.gov

Genomic analysis, particularly through whole-genome sequencing, allows for the identification of biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. nih.govumich.edu For instance, a study on the fungus Phacidium infestans identified a BGC with a 100% similarity to a known aspulvinone biosynthetic gene. nih.gov Such genomic insights are the first step in understanding how these complex molecules are assembled.

Transcriptomics, which analyzes gene expression patterns, complements genomics by revealing which genes within a BGC are active under specific conditions. maxapress.comwur.nl This can be correlated with metabolomic data, obtained through techniques like mass spectrometry, which profiles the array of metabolites produced. maxapress.comnih.gov By integrating these omics datasets, researchers can link specific genes to the production of aspulvinone H(1-) and its related compounds, paving the way for metabolic engineering and yield improvement. maxapress.comwur.nl

Application of Drug Affinity Responsive Target Stability (DARTS) for Uncovering Novel Targets

A crucial step in drug discovery is identifying the molecular targets through which a bioactive compound exerts its effects. creative-biolabs.com The Drug Affinity Responsive Target Stability (DARTS) method is a powerful, label-free technique for this purpose. thno.orgnih.gov DARTS is based on the principle that when a small molecule binds to its protein target, it stabilizes the protein's structure, making it more resistant to proteolysis. creative-biolabs.comfrontiersin.org

The process involves treating cell lysates with the compound of interest, in this case, aspulvinone H(1-), followed by limited digestion with a protease. thno.orgfrontiersin.org Proteins that have bound to aspulvinone H(1-) will be protected from degradation. By comparing the protein profiles of treated and untreated samples using techniques like SDS-PAGE and mass spectrometry, the specific protein targets can be identified. thno.org This method is advantageous as it does not require modification of the natural product, preserving its native binding characteristics. nih.gov While specific DARTS studies on aspulvinone H(1-) are not yet widely published, this methodology has been successfully applied to other natural products, such as its analogue aspulvinone O, to identify their cellular targets. researchgate.net

Strategies for Yield Improvement and Enhanced Structural Diversity

The natural production of aspulvinone H(1-) by fungi is often in low quantities, hindering extensive research and development. rsc.org Therefore, strategies to improve yield and generate structural diversity are critical.

One primary approach is the optimization of fermentation conditions. This involves systematically varying factors such as media composition, temperature, and pH to enhance the production of the desired compound. nih.gov Furthermore, molecular networking and cultivation profiling can be used to guide the optimization of culture conditions to favor the biosynthesis of specific aspulvinones. nih.gov

Another powerful strategy is metabolic engineering, which leverages the knowledge gained from omics studies. By overexpressing key biosynthetic genes or knocking out competing pathways, the production of aspulvinone H(1-) can be significantly increased. scilit.com Furthermore, the inherent modularity of fungal biosynthetic pathways can be exploited to generate novel analogues. Introducing genes from other pathways or modifying existing ones can lead to the creation of a diverse library of aspulvinone-related compounds with potentially improved bioactivities. cam.ac.uk This approach of diversity-oriented synthesis is a cornerstone for discovering molecules with enhanced therapeutic properties. cam.ac.uk

Rational Design and Synthesis of Aspulvinone H(1-) Analogues for Optimized Bioactivity

The development of synthetic methodologies for aspulvinones is crucial for producing larger quantities and for creating novel analogues with tailored properties. rsc.orgnih.gov Rational drug design principles guide the synthesis of analogues with predicted improvements in activity, selectivity, and pharmacokinetic properties. bbau.ac.innih.gov

Recent advances have led to efficient and modular synthetic routes for the aspulvinone core structure, often involving a vinylogous aldol (B89426) condensation. nih.govresearchgate.net These methods allow for the systematic modification of different parts of the aspulvinone scaffold. For example, by using different substituted aldehydes and tetronic acids as starting materials, a wide array of analogues can be generated. nih.govresearchgate.net This synthetic flexibility is essential for structure-activity relationship (SAR) studies, which aim to understand how specific chemical features contribute to the biological activity of the molecule. frontiersin.org The insights from SAR studies can then be used to design the next generation of aspulvinone H(1-) analogues with optimized bioactivity. nih.gov

Preclinical Efficacy Assessment in Relevant Biological Models

Before a compound can be considered for clinical use, its efficacy must be demonstrated in preclinical models. This involves a combination of in vitro and in vivo studies.

In Vitro Cellular Assays

In vitro cellular assays are the first line of evaluation for the biological effects of aspulvinone H(1-) and its analogues. pharmaron.com These assays are performed on cultured cells and can provide a wealth of information about a compound's mechanism of action and potential therapeutic applications. pharmaron.comnih.gov

For example, cytotoxicity assays are used to determine the concentration at which a compound is toxic to cells, which is a critical parameter for any potential therapeutic agent. nih.gov Other assays can measure specific cellular processes, such as enzyme inhibition, receptor binding, or effects on cell signaling pathways. pharmaron.com Aspulvinone analogues have been evaluated in a variety of in vitro assays, demonstrating activities such as inhibition of SARS-CoV-2 proteases and anti-inflammatory effects through the inhibition of lactate (B86563) dehydrogenase release. researchgate.net

Table 1: Examples of In Vitro Assays for Preclinical Assessment

| Assay Type | Purpose | Example Application for Aspulvinones |

|---|---|---|

| Cytotoxicity Assay | Determines the concentration at which a compound is toxic to cells. | Assessing the therapeutic window of aspulvinone analogues. nih.gov |

| Enzyme Inhibition Assay | Measures the ability of a compound to inhibit the activity of a specific enzyme. | Evaluating the inhibition of SARS-CoV-2 Mpro by aspulvinone analogues. rsc.orgresearchgate.net |

| Anti-inflammatory Assay | Quantifies the reduction of inflammatory markers. | Measuring the inhibition of lactate dehydrogenase (LDH) release. researchgate.net |

In Vivo Animal Models of Disease

Following promising in vitro results, the efficacy of aspulvinone H(1-) and its analogues must be tested in living organisms. In vivo animal models of disease are essential for understanding how a compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com

For instance, to evaluate the anti-inflammatory potential of an aspulvinone analogue, it could be administered to an animal model of inflammation, and its effect on inflammatory markers and disease progression would be monitored. Similarly, for anticancer applications, the compound would be tested in xenograft models, where human cancer cells are implanted into immunocompromised mice. researchgate.netnih.gov The ability of the compound to inhibit tumor growth in these models is a critical indicator of its potential as a cancer therapeutic. nih.govaacrjournals.org Aspulvinone O, an analogue of aspulvinone H, has demonstrated the ability to suppress the growth of pancreatic ductal adenocarcinoma cells in a xenograft model. researchgate.net Furthermore, aspulvinone H has been shown to suppress postprandial hyperglycemia in a mouse model. frontiersin.org These in vivo studies are a crucial bridge between laboratory research and potential clinical applications.

Exploration of Novel Bioactive Aspulvinone Analogues and Derivatives

The diverse biological activities of aspulvinone H and its related compounds have spurred significant interest in the discovery and synthesis of novel analogues and derivatives with enhanced or new therapeutic properties. frontiersin.orgnih.govontosight.ai Aspulvinones, as a class, are characterized by a core tetronic acid ring connecting two substituted aromatic rings, a structure that allows for considerable variation. rsc.orgnih.gov

Researchers have isolated a variety of new aspulvinone derivatives from natural sources, particularly from fungi of the Aspergillus genus. frontiersin.orgnih.govfrontiersin.org For instance, a chemical investigation of Aspergillus terreus ASM-1 led to the isolation of six aspulvinone derivatives, including three new compounds, aspulvinones V–X. frontiersin.org These naturally occurring analogues have demonstrated a wide array of biological effects, including antibacterial, anti-inflammatory, antioxidant, and antiviral activities. nih.govontosight.airsc.org

A significant area of research has been the evaluation of these analogues for their α-glucosidase inhibitory activity, which is relevant for the management of postprandial hyperglycemia. frontiersin.orgnih.gov In one study, several aspulvinone derivatives, including aspulvinone H, were tested for their ability to inhibit this enzyme. frontiersin.org Notably, some of these compounds exhibited potent inhibition, with IC₅₀ values in the micromolar range, suggesting their potential as candidates for further pharmacological investigation. frontiersin.org

Furthermore, the quest for new antiviral agents has led to the screening of aspulvinone analogues against various viruses. rsc.orgacs.org Several aspulvinone derivatives have shown inhibitory activity against the main protease (Mpro) of SARS-CoV-2, a key enzyme in the viral replication cycle. rsc.orgacs.org For example, aspulvinones D, M, O, and R displayed notable inhibition of SARS-CoV-2 Mpro. acs.org Synthetic derivatives have also been developed and tested, with some exhibiting modest anti-SARS-CoV-2 activity. rsc.orgrsc.org

The exploration of aspulvinone analogues extends to their potential as anticancer agents. Aspulvinone O, for instance, has been identified as a selective inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1). medchemexpress.com By inhibiting GOT1, aspulvinone O disrupts glutamine metabolism and induces oxidative stress and apoptosis in pancreatic ductal adenocarcinoma (PDAC) cells. medchemexpress.com Similarly, aspulvinone H is also a natural inhibitor of GOT1 and has shown antitumor activity in preclinical models. medkoo.com

The table below summarizes the bioactivities of selected aspulvinone analogues and derivatives:

| Compound | Biological Activity | Target/Mechanism | Reference |

| Aspulvinone V | α-Glucosidase Inhibition | α-Glucosidase | frontiersin.org |

| Aspulvinone W | α-Glucosidase Inhibition | α-Glucosidase | frontiersin.org |

| Aspulvinone X | α-Glucosidase Inhibition | α-Glucosidase | frontiersin.org |

| Aspulvinone D | SARS-CoV-2 Mpro Inhibition | SARS-CoV-2 Mpro | acs.org |

| Aspulvinone M | SARS-CoV-2 Mpro Inhibition | SARS-CoV-2 Mpro | acs.org |

| Aspulvinone O | Anticancer (PDAC) | GOT1 Inhibition | medchemexpress.com |

| Aspulvinone R | SARS-CoV-2 Mpro Inhibition | SARS-CoV-2 Mpro | acs.org |

| Synthetic Derivative 49 | Anti-SARS-CoV-2 | Mpro Inhibition | rsc.org |

| Synthetic Derivative 50 | Anti-SARS-CoV-2 | PLpro Inhibition | rsc.org |

| Synthetic Derivative 51 | Anti-SARS-CoV-2 | PLpro Inhibition | rsc.org |

Overcoming Synthetic Challenges to Facilitate Further Pharmaceutical Research

Despite the promising biological activities of aspulvinones, their progression into clinical applications is hampered by several synthetic challenges. nih.govresearchgate.net The isolation of these compounds from natural sources often results in low yields, making it difficult to obtain sufficient quantities for extensive preclinical and clinical studies. nih.gov This limitation underscores the need for efficient and scalable synthetic methods.

Historically, the synthesis of the pulvinone core, the underlying structure of aspulvinones, has been a focus of organic chemists since the 19th century. wikipedia.org However, the synthesis of complex, naturally occurring aspulvinones with specific substitution patterns and stereochemistry presents a greater challenge. nih.gov

Modern synthetic approaches to aspulvinones can be broadly categorized into methods involving noble metal catalysis, those requiring harsh reaction conditions, and other miscellaneous strategies. nih.govresearchgate.net While some of these methods have been successful in producing various aspulvinone analogues, they often suffer from drawbacks such as high cost, limited substrate scope, and the use of harsh reagents that may not be compatible with sensitive functional groups. nih.gov

Recently, efforts have been directed towards developing milder and more efficient synthetic protocols. nih.govrsc.orgeie.gr One such approach involves the vinylogous aldol condensation of substituted tetronic acids with various aldehydes. nih.govrsc.org This method has proven to be modular and has a broad substrate scope, enabling the synthesis of nine natural aspulvinones, six of which were synthesized for the first time. nih.gov This strategy also led to the interesting discovery of an alkoxy exchange mechanism, which further expands the diversity of accessible derivatives. nih.gov

Another novel two-step methodology for the synthesis of pulvinone derivatives utilizes activated 1,3-dioxolane-2,4-diones as synthons of α-hydroxy acids. eie.gr This process proceeds via a tandem C-acylation-cyclization under mild conditions, providing good yields of the desired products. eie.gr

The deprotection of synthetic precursors to yield the final natural products can also be challenging. For example, the deprotection of a precursor to aspulvinone B using standard palladium on carbon and hydrogen resulted in the undesired hydrogenation of a prenyl double bond. nih.gov The use of a Lewis acid like boron trichloride (B1173362) was ultimately required to achieve the desired transformation. nih.gov

Overcoming these synthetic hurdles is crucial for advancing the pharmaceutical development of aspulvinone H and its analogues. The development of robust, cost-effective, and scalable synthetic routes will enable the production of a wider range of derivatives for structure-activity relationship (SAR) studies. These studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of these promising bioactive compounds, ultimately paving the way for their potential use in treating a variety of diseases. ontosight.ai

Q & A

Q. How are in vivo models optimized to study the therapeutic efficacy of aspulvinone H(1−)?

- Methodological Answer : Xenograft mouse models (e.g., SW1990 pancreatic cancer) evaluate tumor growth inhibition (2.5–5 mg/kg doses). Parameters include OCR (oxygen consumption rate) measurement via Seahorse XF Analyzer and apoptosis markers (caspase-3 activation) .

Q. What role do tissue-specific gene expressions play in aspulvinone H(1−) biosynthesis?

- Methodological Answer : RNA-seq of Aspergillus conidia vs. hyphae reveals differential expression of apvA (chromosome III) and atmelA (chromosome IV). Promoter-swap experiments (e.g., replacing apvA promoter with atmelA) confirm spatiotemporal regulation .

Q. How can metabolomic networking (GNPS) identify novel aspulvinone analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.